molecular formula C8H12FN3O2 B2503273 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-83-1

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid

Cat. No.: B2503273
CAS No.: 2247206-83-1
M. Wt: 201.201
InChI Key: XSXRHTFNHNGQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a fluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluoroethyl group and a methyl group.

    Amination: The resulting pyrazole is then subjected to amination to introduce the amino group at the 3-position.

    Acetic Acid Substitution: Finally, the amino group is reacted with chloroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: The fluoroethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]propionic acid
  • 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]butyric acid
  • 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]valeric acid

Uniqueness

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group can significantly influence its reactivity and interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O2/c1-6-4-11-12(3-2-9)8(6)10-5-7(13)14/h4,10H,2-3,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXRHTFNHNGQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.